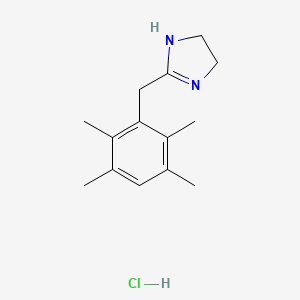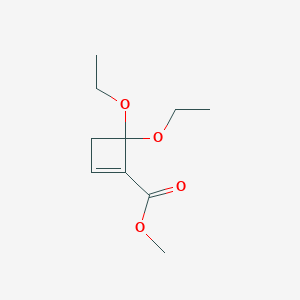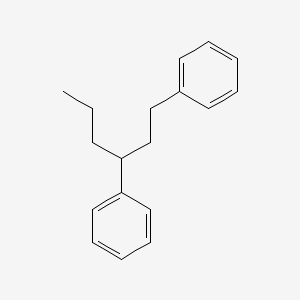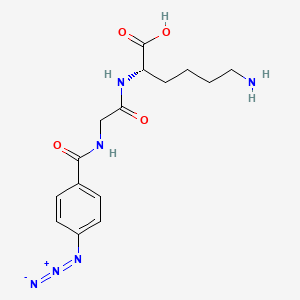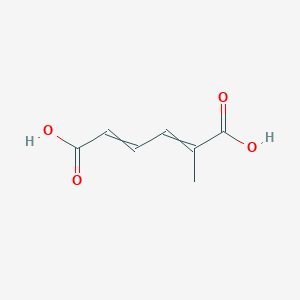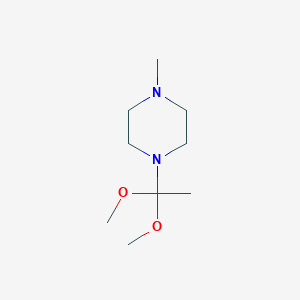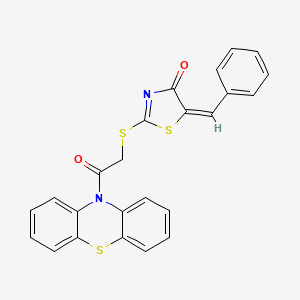
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is part of a larger class of phenothiazine derivatives known for their significant pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- typically involves the condensation of phenothiazine with appropriate thiazolinyl and benzylidene derivatives. One common method includes the reaction of phenothiazine with 5-benzylidene-4-oxo-2-thiazolinyl thioacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like benzene or THF under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolinyl group to a thiazolidinyl group.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted phenothiazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- involves interaction with various molecular targets, including dopamine, serotonin, and histamine receptors. This interaction leads to the modulation of neurotransmitter activity, which is responsible for its antipsychotic and antiemetic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit efflux pumps .
Comparación Con Compuestos Similares
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is unique due to its specific structural modifications, which enhance its biological activity compared to other phenothiazine derivatives. Similar compounds include:
Chlorpromazine: A widely used antipsychotic.
Promethazine: Known for its antiemetic and antihistaminic properties.
Thioridazine: Another antipsychotic with a similar mechanism of action
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.
Propiedades
Número CAS |
73986-61-5 |
|---|---|
Fórmula molecular |
C24H16N2O2S3 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H16N2O2S3/c27-22(15-29-24-25-23(28)21(31-24)14-16-8-2-1-3-9-16)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h1-14H,15H2/b21-14+ |
Clave InChI |
HOGDSFKJDMYNNT-KGENOOAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14454401.png)
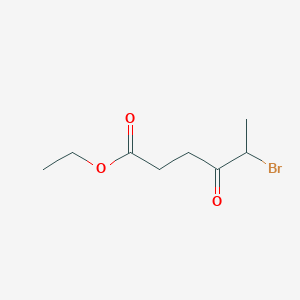
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
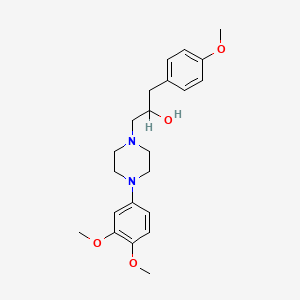
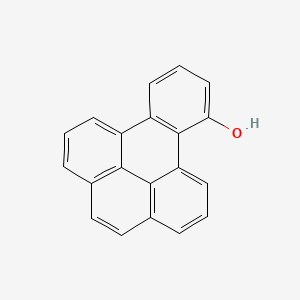

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
